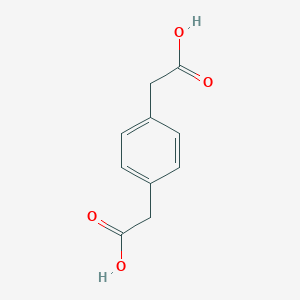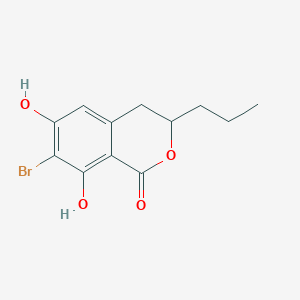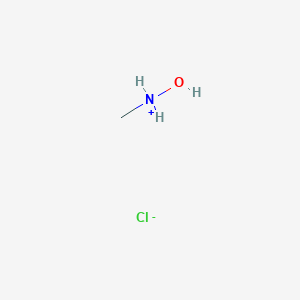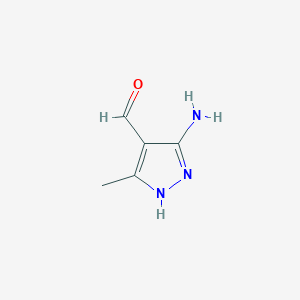
1,4-苯二乙酸
描述
Synthesis Analysis
The synthesis of coordination complexes involving 1,4-phenylenediacetic acid typically involves solvo-hydrothermal conditions, where the ligand coordinates with metal ions to form various structural motifs. For instance, the reaction with lanthanides under hydrothermal conditions led to the discovery of 14 new lanthanide phosphonates with three different structure types . Similarly, the use of 1,4-phenylenediacetic acid with uranyl ions and various counterions under solvo-hydrothermal conditions resulted in the formation of 16 uranyl ion complexes with diverse topologies . The ligand's flexibility allows for the formation of both two-dimensional and three-dimensional networks, as demonstrated in the synthesis of five coordination complexes with transition metals .
Molecular Structure Analysis
The molecular structure of complexes formed with 1,4-phenylenediacetic acid is highly dependent on the metal ions and auxiliary ligands involved. The ligand can adopt different conformations, such as trans and cis, which significantly influence the overall structure of the resulting complexes . For example, the presence of rigid auxiliary ligands like 4,4'-bipyridine can modulate the conformation of the flexible 1,4-phenylenediacetic acid ligand, leading to variations in the dimensionality of the complexes . The crystal structures of these complexes have been elucidated using single-crystal X-ray diffraction analyses, revealing intricate networks and coordination geometries .
Chemical Reactions Analysis
1,4-Phenylenediacetic acid participates in various chemical reactions to form coordination complexes. It can act as a bridging ligand, connecting metal centers to form polymers with different dimensionalities . The ligand's carboxylate groups can coordinate in different modes, influencing the topology of the resulting frameworks . Additionally, the ligand has been involved in cyclization reactions, such as the reaction with thionyl chloride, leading to the formation of benzo[1,2-b;5,6-b']dithiophenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the complexes formed with 1,4-phenylenediacetic acid are diverse and have been studied using various spectroscopic and analytical techniques. For instance, the photoluminescent properties of some complexes have been investigated, showing that they exhibit intense fluorescent emissions at room temperature . The catalytic activity of these complexes has also been explored, with some showing potential as heterogeneous catalysts for reactions like the epoxidation of alkenes and the coupling of benzaldehyde, phenylacetylene, and piperidine .
科学研究应用
配位化合物中的构象控制
1,4-苯二乙酸(1,4-H2pda)被用于形成配位化合物。例如,其灵活的配体性质允许与金属如锌和锰形成三维网络结构,如各种配合物所示。1,4-H2pda在存在刚性配体如4,4′-联吡啶(4,4′-bipy)时调节配体构象的能力显著,导致配合物维度的变化。这种适应性表明在设计具有特定结构和发光性能的材料方面具有潜在应用(Liu et al., 2009)。
配位网络中的结构指导作用
苯二乙酸的同分异构体,包括1,4-苯二乙酸,在确定配位网络的结构类型方面起着关键作用。它们与柔性配体如N,N′-二(3-吡啶基)戊二酰胺(L)和Cu(II)盐在特定条件下的相互作用导致独特配位网络的形成。这些网络展示了不同的拓扑结构和维度,展示了配体同分异构性在构建复杂金属配位结构中的重要性(Lo et al., 2015)。
尿酰-苯二乙酸管状组装的形成
1,4-苯二乙酸参与了尿酰-苯二乙酸管状组装的形成。这些组装物以其独特的管状几何形状为特征,受到对离子的影响以及二乙酸配体的特定同分异构体的影响。这种结构为需要在分子水平上具有特定几何配置的领域提供了应用可能性(Thuéry等,2019)。
在锌和镉配位聚合物中的作用
1,4-苯二乙酸是合成和结构确定锌(II)和镉(II)配位聚合物的关键组成部分。其半刚性性质允许形成各种维度的结构,从一维纳米管状结构到三维配位网络。1,4-苯二乙酸酯展示的配位模式的多样性突显了其在构建具有特定结构和功能性能的聚合物中的多功能性(Sezer et al., 2019)。
光致发光研究
基于1,4-苯二乙酸的配位化合物在室温下展示出强烈的荧光发射,如各种研究所观察到的。这表明在需要具有特定发光性能的材料的领域中具有潜在应用,例如在传感器或光学设备中(Wang et al., 2015)。
安全和危害
作用机制
Target of Action
1,4-Phenylenediacetic acid is a flexible ligand . It is primarily used in the preparation of fluorescent whitening agents . The primary targets of this compound are the molecules that interact with these agents.
Mode of Action
The compound interacts with its targets through its fluorescent properties . It is used in the preparation of fluorescent whitening agents and has fluorescent properties that allow for use in fluorescent probes .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of metal-ligand coordination polymers .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of 1,4-Phenylenediacetic acid’s action are primarily related to its role as a fluorescent probe . The compound’s fluorescent properties allow it to be used in the detection and measurement of various biological processes.
Action Environment
The action of 1,4-Phenylenediacetic acid can be influenced by environmental factors. For instance, the compound should be stored in a sealed, dry, and cool environment . Exposure to fire sources and oxidizing agents should be avoided . These factors can influence the compound’s action, efficacy, and stability.
属性
IUPAC Name |
2-[4-(carboxymethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)5-7-1-2-8(4-3-7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWIPPZWFZGHEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223481 | |
| Record name | p-Phenylenediacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Phenylenediacetic acid | |
CAS RN |
7325-46-4 | |
| Record name | 1,4-Benzenediacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7325-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Phenylenediacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007325464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Phenylenediacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-phenylenediacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)

![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)
![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)


![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)



![N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B140685.png)


